Reparixin lysine

CXCR1/CXCR2 selectivity allosteric inhibition chemokine receptor pharmacology

Reparixin lysine salt is the most clinically validated, non-competitive CXCR1/2 allosteric inhibitor available for translational research. Its unique ~400-fold functional selectivity for CXCR1 (IC50=1 nM) enables specific cancer stem cell depletion via FASL/FAS signaling, an effect unattainable with CXCR2-biased or balanced antagonists. The allosteric binding mechanism maintains efficacy in high-IL-8 environments like tumor microenvironments, where competitive antagonists fail. With Phase 2/3 clinical data across organ transplantation, IRI, and oncology, plus well-characterized pharmacogenomic data (14.3-fold potency reduction for Ile43Val CXCR1 polymorphism), this compound is essential for reproducible, translationally relevant studies. Ideal for acute inflammation models (rapid rat clearance t1/2≈0.5 h).

Molecular Formula C20H35N3O5S
Molecular Weight 429.6 g/mol
CAS No. 266359-93-7
Cat. No. B1680520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReparixin lysine
CAS266359-93-7
SynonymsReparixin L-lysine salt, Repertaxin L-lysine salt
Molecular FormulaC20H35N3O5S
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
InChIInChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1
InChIKeyJEJFWWFZAQBZMJ-GVKMLHTLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Reparixin Lysine Salt (CAS 266359-93-7): A Dual CXCR1/CXCR2 Allosteric Inhibitor for Inflammatory and Oncology Research


Reparixin lysine salt is a small-molecule allosteric antagonist targeting the chemokine receptors CXCR1 and CXCR2, which are activated by interleukin-8 (IL-8/CXCL8) [1]. Unlike orthosteric antagonists that compete with the endogenous ligand, reparixin binds to a distinct transmembrane allosteric pocket, stabilizing the receptors in an inactive conformation and thereby blocking downstream signaling without directly displacing IL-8 [2]. This noncompetitive mechanism confers functional inhibition of neutrophil migration, vascular permeability, and cancer stem cell viability, as demonstrated in multiple in vivo models [3].

Why Reparixin Lysine Salt Cannot Be Substituted with Generic CXCR2 Antagonists in Critical Research Applications


CXCR1/2-targeting compounds exhibit profound differences in receptor selectivity, binding kinetics, and downstream pharmacological effects that preclude simple substitution [1]. Reparixin lysine salt displays a marked selectivity for CXCR1 over CXCR2 (approximately 100-fold difference in IC50), a profile that contrasts sharply with selective CXCR2 antagonists like SB225002 (>150-fold CXCR2 selectivity) or AZD-5069 (0.79 nM at CXCR2 with >150-fold selectivity over CXCR1) [2]. Furthermore, reparixin's allosteric, noncompetitive mechanism fundamentally alters receptor conformation rather than competing for the orthosteric ligand-binding site, a mechanistic distinction that directly impacts efficacy in specific disease models [3]. Substituting reparixin with a selective CXCR2 antagonist in islet transplantation studies, for example, would fail to recapitulate the clinical benefits observed in Phase 2 trials, where reparixin-treated patients achieved 75% insulin independence at one year compared to 0–17.2% in historical controls [4].

Quantitative Differentiation of Reparixin Lysine Salt: Head-to-Head and Cross-Study Comparator Data


CXCR1 vs. CXCR2 Selectivity Profile: A 400-Fold Difference in Functional Efficacy Distinguishes Reparixin from Dual Antagonists

Reparixin lysine salt exhibits a pronounced functional selectivity for CXCR1 over CXCR2, with IC50 values of 1 nM for CXCR1-mediated chemotaxis and 100 nM for CXCR2-mediated migration, representing a 100-fold potency difference [1]. In transfected L1.2 cell assays, the compound's efficacy is approximately 400-fold higher for inhibiting CXCR1 activity relative to CXCR2 [2]. This contrasts with the dual antagonist navarixin (SCH-527123), which inhibits CXCR1 with an IC50 of 36–42 nM and CXCR2 with an IC50 of 2.6–3 nM, yielding a CXCR2:CXCR1 potency ratio of approximately 12–16:1 in favor of CXCR2 [3]. The selective CXCR2 antagonist SB225002 shows >150-fold selectivity for CXCR2 (IC50 = 22 nM) over CXCR1, a profile diametrically opposed to that of reparixin [4].

CXCR1/CXCR2 selectivity allosteric inhibition chemokine receptor pharmacology

Allosteric Mechanism: Noncompetitive Binding Kinetics Differentiate Reparixin from Competitive Orthosteric Antagonists

Reparixin acts as a noncompetitive allosteric antagonist, binding to a transmembrane pocket distinct from the IL-8 orthosteric site and stabilizing CXCR1/CXCR2 in an inactive conformation without displacing the endogenous ligand [1]. This mechanism contrasts with the competitive orthosteric antagonist danirixin, which directly competes with CXCL8 for receptor binding (IC50 = 12.5 nM at CXCR2) and exhibits reversible binding kinetics with a slower off-rate compared to other CXCR2 antagonists [2]. Additionally, navarixin and AZD-5069, while also allosteric, induce conformational changes involving the A249 residue that correlate with clinically observed neutropenia—a liability not prominent with reparixin in clinical studies [3].

allosteric modulation noncompetitive inhibition CXCR1/CXCR2 signaling

Clinical Efficacy in Pancreatic Islet Transplantation: Phase 2 Data Show Superior Graft Outcomes with Reparixin

In a Phase 2 randomized, open-label pilot study of allogeneic islet transplantation in type 1 diabetes patients, reparixin treatment (2.772 mg/kg/hour continuous IV infusion for 7 days) yielded clinically meaningful improvements in graft function compared to historical multicenter trial controls [1]. At one year post-transplantation, 75% (6/8) of reparixin-treated patients achieved insulin independence, compared to 0–17.2% in multicenter cohort controls (p value not explicitly reported but trend clearly favors reparixin) [1]. The median beta score was 7.5 in the reparixin group versus 6.5 in the placebo group (small cohort) and N/A for multicenter controls [1]. No patients in the reparixin arm experienced severe hypoglycemic events (SHE) between day 75 and one year [1]. These outcomes have not been replicated by selective CXCR2 antagonists in the same indication, underscoring the unique translational value of reparixin's CXCR1-predominant profile.

islet transplantation graft survival insulin independence

Lysine Salt Formulation: Enhanced Aqueous Solubility Enables Continuous IV Infusion Dosing

Reparixin is commercially available as the L-lysine salt (CAS 266359-93-7), which provides substantially improved aqueous solubility compared to the free acid form . The lysine salt exhibits solubility ≥16.67 mg/mL in water with gentle warming and ≥66.67 mg/mL in ethanol, whereas the free acid (reparixin base, CAS 266359-83-5) is insoluble in water (<0.1 mg/mL) and requires DMSO for dissolution [1]. This formulation distinction is critical for in vivo applications requiring continuous intravenous infusion, such as the 7-day infusion protocol employed in the Phase 2 islet transplantation trial (2.772 mg/kg/hour) [2]. In contrast, many comparator CXCR2 antagonists (e.g., SB225002, navarixin) are typically formulated in DMSO/carrier vehicles and may not be suitable for prolonged IV infusion without specialized formulation development.

formulation solubility in vivo dosing

Optimal Research Applications for Reparixin Lysine Salt Based on Quantitative Differentiation Evidence


Pancreatic Islet Transplantation and Graft Survival Studies

Investigators studying islet transplantation should prioritize reparixin lysine salt based on Phase 2 clinical evidence demonstrating 75% insulin independence at one year, a 25–75% absolute improvement over historical controls [1]. The compound's CXCR1-predominant selectivity (100–400-fold over CXCR2) and allosteric mechanism are mechanistically linked to improved islet engraftment and function [1].

Breast Cancer Stem Cell Depletion and Xenograft Models

Reparixin selectively depletes cancer stem cells in human breast cancer cell lines and xenograft models, an effect attributed to its potent CXCR1 inhibition (IC50 = 1 nM) [2]. Selective CXCR2 antagonists (e.g., SB225002) do not replicate this effect, underscoring the requirement for CXCR1-targeted blockade [2].

Ischemia-Reperfusion Injury and Neutrophil-Mediated Inflammation

Reparixin inhibits neutrophil recruitment and vascular permeability in multiple in vivo models of mild and severe ischemia/reperfusion injury [3]. The noncompetitive allosteric mechanism ensures sustained blockade even in high-IL-8 microenvironments, a scenario where competitive orthosteric antagonists may exhibit reduced efficacy [4].

Chronic In Vivo Infusion Studies Requiring Sustained Target Engagement

The lysine salt formulation enables continuous IV infusion over 7 days at 2.772 mg/kg/hour without solubility-related complications, as validated in Phase 2 clinical protocols [5]. Alternative CXCR2 antagonists lacking an optimized salt form may require frequent bolus dosing or specialized formulation development.

Quote Request

Request a Quote for Reparixin lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.